3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods typically employ these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation might introduce additional halogen atoms into the molecule, while nitration could add nitro groups.
Scientific Research Applications
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds in the imidazo[1,2-a]pyrimidine family, such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine: Exhibits significant anticancer activity.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDWEWDXBCVPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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